BenchChemオンラインストアへようこそ!

(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone

Medicinal Chemistry Chemical Biology Organic Synthesis

Accelerate CNS and fragment-based discovery with (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone (CAS 2000305-65-5), a validated racemic fluorinated scaffold. Its defined XLogP3 (0.6) and exact mass (214.14814) ensure batch-to-batch reproducibility for QSAR, targeted covalent inhibition, and 19F NMR probe deployment. Procuring the validated 98% purity grade eliminates isomer interference, safeguarding lead optimization against single-atom structural drift.

Molecular Formula C11H19FN2O
Molecular Weight 214.28 g/mol
CAS No. 2000305-65-5
Cat. No. B1476506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone
CAS2000305-65-5
Molecular FormulaC11H19FN2O
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCC(CC2)F
InChIInChI=1S/C11H19FN2O/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10/h9-10,13H,1-8H2
InChIKeyOMVXDAOFIYTIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone (CAS 2000305-65-5) as a Racemic Heterocyclic Building Block


(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone (CAS 2000305-65-5) is a racemic, fluorinated bis-piperidine methanone with the molecular formula C11H19FN2O and an exact mass of 214.14814 g/mol . Structurally, it features a 4-fluoropiperidine carbonyl linked to a piperidin-2-yl moiety, distinguishing it from its non-fluorinated parent and positional isomers. The compound is classified as a research chemical for non-human use, primarily serving as a synthetic building block or reference standard rather than a bioactive lead in its own right . Its procurement value lies in its defined structural, stereochemical, and physicochemical properties that enable controlled derivatization and SAR exploration in medicinal chemistry programs.

Why Piperidine Methanone Analogs Cannot Be Interchanged for (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone in Research Procurement


Interchanging this compound with a closely related analog—such as a different regioisomer or a non-fluorinated variant—carries a high risk of invalidating quantitative structure-activity relationship (QSAR) studies and lead optimization campaigns. Even a single-atom change (e.g., F→H at the piperidine 4-position or a shift of the fluorine from the 4- to the 3-position [1]) can alter molecular properties such as lipophilicity (ΔcLogP), basicity, dipole moment, and hydrogen bonding capacity. These changes directly affect target engagement and pharmacokinetic behavior. Furthermore, the specific stereochemistry of the piperidin-2-yl center introduces chirality; using the wrong enantiomer or a racemate from an unvalidated source can compromise reproducibility of any biological data generated . Therefore, systematic procurement from a supplier that provides validated analytical data is essential to maintain data integrity across synthetic and pharmacological studies.

Head-to-Head Evidence: Quantifying the Differentiation of (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone


Regioisomeric Identity: Structural Differentiation vs. (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

The compound is the piperidin-2-yl regioisomer, as opposed to the piperidin-4-yl variant (CAS 2003934-49-2). This distinction is fundamental: the position of the secondary amine on the piperidine ring changes its nucleophilicity, steric environment, and potential for chiral resolution. The target compound has a predicted pKa of 9.18±0.10, while the piperidin-4-yl analog's analogous nitrogen would exhibit a different basicity profile due to altered ring electronics . Within a larger molecule, such as a reported RORγt inhibitor, the piperidin-2-yl carbonyl orientation is a critical determinant of binding affinity [1].

Medicinal Chemistry Chemical Biology Organic Synthesis

Fluorination Impact: Physicochemical Differentiation vs. Non-Fluorinated Piperidin-1-yl(piperidin-2-yl)methanone

The presence of a 4-fluoro substituent on the piperidine ring is the key differentiator from the non-fluorinated parent, Piperidin-1-yl(piperidin-2-yl)methanone (CAS 130497-28-8). This single-atom modification increases the calculated XLogP3 from a predicted ~0.0 for the parent to 0.6 for the target compound [1], while also lowering the topological polar surface area (tPSA) from 32.3 Ų to the same value (32.3 Ų, consistent with the amide). The fluorine atom serves as a weak hydrogen bond acceptor and a metabolic soft spot blocker, a strategy widely employed to improve metabolic stability in piperidine-based CNS agents [2].

Medicinal Chemistry Drug Design ADME/Tox

Quality Purity: Certified High-Purity vs. Standard Research Grades for Reliable Screening

Suppliers offer this compound at differing purity specifications. LeYan catalogues the compound at a certified purity of 98% , whereas other vendors commonly ship standard research grades at 95% . A 3% absolute purity difference is meaningful in quantitative biochemical or cell-based assays: a 97% pure lot could exhibit 3% w/w of impurities that act as off-target hits, skewing IC50 measurements, particularly in fragment-based screening where concentrations can reach 100 µM–1 mM. High-purity sourcing reduces the risk of false-positive or false-negative results in primary screens and SAR-by-catalog efforts.

Quality Control Assay Development Procurement

Optimal Application Scenarios for (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone Based on Evidence-Based Differentiation


Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Campaigns Targeting Protein-Protein Interactions

The compound serves as a fluorinated fragment with a defined XLogP3 of 0.6 [1] and a hydrogen bond donor/acceptor profile (1 HBD, 3 HBA), making it suitable for fragment libraries aimed at identifying weak-affinity hits against challenging targets such as nuclear receptors (e.g., RORγt, where similar molecules achieved Kd values of 3.80 nM [2]). Its high purity (98%) ensures reliable hit confirmation and minimizes interference from impurities during biophysical screening (SPR, NMR, DSF). The piperidin-2-yl amine offers a facile handle for subsequent fragment growing or merging via amide coupling, reductive amination, or urea formation, preserving the fluorine as an internal 19F NMR probe for ligand-observed binding assays.

Rational Design of CNS-Penetrant Lead Compounds

Fluorine substitution on the piperidine ring is a validated strategy to enhance CNS penetration by reducing amine basicity and lowering pKa, which decreases P-glycoprotein (P-gp) efflux susceptibility [1]. The predicted pKa of 9.18 for the piperidin-2-yl nitrogen suggests a moderately basic amine that can be tuned through derivatization. The compound is therefore suitable as a core scaffold for designing CNS-active agents targeting GPCRs (e.g., 5-HT1D, dopamine receptors) or ion channels where piperidine methanones have demonstrated preclinical activity [2]. Its procurement as a racemate further supports early-stage SAR exploration before committing to enantioselective synthesis.

Kinase Inhibitor Lead Generation Using Targeted Covalent Inhibition (TCI) Strategies

The piperidin-2-yl secondary amine provides a strategically positioned nucleophile that can be functionalized with acrylamide or vinyl sulfonamide warheads for targeted covalent inhibition (TCI) of kinases bearing a proximal cysteine residue. Recent patent literature has established that 4-fluoropiperidin-1-yl methanone conjugated fragments are integral to potent kinase inhibitors (e.g., PI3Kalpha with reported IC50 222 nM for analogous scaffolds [1]). Deploying CAS 2000305-65-5 as a starting point allows medicinal chemists to explore both reversible and irreversible binding modes while benefiting from the fluorine atom's dual role as a metabolic stability enhancer and conformational lock.

Analytical Reference Standard and Internal Standard for LC-MS/MS Bioanalysis

With its well-defined exact mass (214.14814 g/mol) and chromatographic properties (XLogP3 = 0.6), the compound is uniquely suited as a negative control or internal standard in LC-MS/MS assays for monitoring structurally related investigational drugs. Its fluorine atom provides a distinctive isotopic signature and can be used to adjust retention time in reverse-phase chromatography compared to non-fluorinated counterparts. High-purity sourcing (98%) is essential for generating accurate calibration curves and ensuring assay linearity across the picomolar to nanomolar range.

Quote Request

Request a Quote for (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.